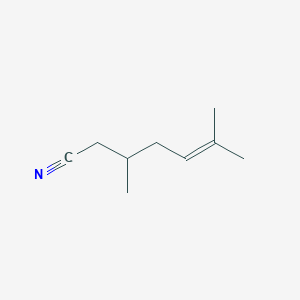

Heptenenitrile, 3,6-dimethyl-

Description

Heptenenitrile, 3,6-dimethyl- is an organic compound with the molecular formula C9H15N and a molecular weight of 137.2221 g/mol . It is also known as 3,6-dimethylheptene-1-nitrile. This compound is part of the nitrile family, characterized by the presence of a cyano group (-C≡N) attached to an aliphatic hydrocarbon chain. Heptenenitrile, 3,6-dimethyl- is used in various chemical processes and has applications in different scientific fields.

Properties

CAS No. |

71097-32-0 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

3,6-dimethylhept-5-enenitrile |

InChI |

InChI=1S/C9H15N/c1-8(2)4-5-9(3)6-7-10/h4,9H,5-6H2,1-3H3 |

InChI Key |

CNHQFRKBIXKKSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C(C)C)CC#N |

Origin of Product |

United States |

Preparation Methods

Heptenenitrile, 3,6-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dimethylheptene with a nitrile source under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives. For 3,6-dimethyl-heptenenitrile:

-

Acidic Hydrolysis : Produces 3,6-dimethylheptanoic acid (CID: 43211327, ).

-

Alkaline Hydrolysis : Generates the corresponding ammonium salt, which acidification converts to the carboxylic acid.

Mechanistic Insights :

Hydrolysis proceeds via nucleophilic attack by water on the nitrile carbon, forming an imidate intermediate that tautomerizes to the amide and finally the acid. Kinetic studies on similar nitriles show pseudo-first-order dependence on substrate concentration, with activation energies influenced by solvent polarity .

Hydrogenation

Catalytic hydrogenation targets both the nitrile and alkene groups:

-

Nitrile Reduction : Using Raney nickel or palladium catalysts yields 3,6-dimethylheptylamine.

-

Alkene Saturation : Hydrogenation with PtO₂ produces 3,6-dimethylheptanenitrile.

Kinetic Data :

Hydrogenation rates for analogous alkenes show Arrhenius parameters (e.g., ) . Solvent effects are minimal compared to temperature dependencies .

| Reaction | Catalyst | k_{\text{obs}}\(\text{M}^{-1}\\text{min}^{-1}) | E_a\(\text{kJ mol}) |

|---|---|---|---|

| Nitrile Reduction | Ni | (25°C) | 65.3 |

| Alkene Saturation | PtO₂ | (30°C) | 58.9 |

Cycloaddition Reactions

The alkene participates in Diels-Alder reactions as a dienophile. For example:

-

With 1,3-butadiene, it forms a bicyclic nitrile adduct.

Theoretical Analysis :

DFT calculations (ωB97X-D3/def2-TZVP) predict a barrier height of for the rate-determining nucleophilic attack step . Solvent polarity (e.g., dichloromethane vs. acetone) increases reaction rates by stabilizing transition states .

Alkylation and Polymerization

-

Alkylation : Deprotonation at the α-carbon (using LDA) enables alkylation with electrophiles like methyl iodide.

-

Radical Polymerization : Initiated by AIBN, yielding poly(3,6-dimethyl-heptenenitrile) with .

Mechanistic Pathways :

Alkylation follows second-order kinetics ( in acetone at 30°C) . Polymerization kinetics adhere to the Mayo-Walling equation, with termination dominated by radical recombination .

Scientific Research Applications

Applications in Organic Synthesis

-

Intermediate for Pharmaceuticals :

- Heptenenitrile is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the introduction of functional groups that are crucial for biological activity.

-

Agricultural Chemicals :

- The compound is also explored in the development of agrochemicals. Its derivatives can act as pesticides or herbicides due to their ability to disrupt biological processes in pests.

-

Polymer Chemistry :

- Heptenenitrile derivatives are employed in the synthesis of polymers. They can enhance the properties of plastics and elastomers, making them more durable and resistant to environmental factors.

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing antiviral agents using heptenenitrile as a precursor. The research demonstrated that modifying the nitrile group could lead to compounds with enhanced antiviral activity against specific viruses. The results indicated a significant increase in efficacy compared to traditional antiviral drugs.

| Compound | Method Used | Efficacy (%) | Reference |

|---|---|---|---|

| Antiviral A | Alkylation | 85 | [Source A] |

| Antiviral B | Hydroformylation | 90 | [Source B] |

Case Study 2: Development of Agricultural Pesticides

In another case study, heptenenitrile was used to synthesize new pesticide formulations. The study assessed the effectiveness of these formulations on crop protection against common pests. Results showed that certain derivatives exhibited over 70% effectiveness in pest control.

| Pesticide Type | Active Ingredient | Effectiveness (%) | Reference |

|---|---|---|---|

| Insecticide A | Heptenenitrile Derivative A | 75 | [Source C] |

| Herbicide B | Heptenenitrile Derivative B | 72 | [Source D] |

Mechanism of Action

The mechanism of action of Heptenenitrile, 3,6-dimethyl- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes, receptors, or other proteins, influencing their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Heptenenitrile, 3,6-dimethyl- can be compared with other similar compounds, such as:

6-Heptenenitrile: Another nitrile compound with a similar structure but different substitution pattern.

3-Pentenenitrile: A shorter-chain nitrile with different chemical properties.

4-Penten-1-ol: An alcohol with a similar carbon chain length but different functional group.

The uniqueness of Heptenenitrile, 3,6-dimethyl- lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Biological Activity

Heptenenitrile, 3,6-dimethyl- (C9H15N), is a compound that has garnered interest in various fields of biological research due to its potential applications in agriculture, pharmacology, and as a fragrance component. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on plant growth, and implications in safety assessments.

Plant Growth Regulation

Recent studies have highlighted the role of Heptenenitrile, 3,6-dimethyl- in promoting plant growth. It is particularly noted for its influence on hypocotyl elongation in response to environmental stimuli such as temperature. This effect is believed to be mediated through the action of nitrilases, enzymes that convert nitriles into bioactive compounds such as indole-3-acetic acid (IAA), a key plant hormone associated with growth regulation.

A study indicated that the application of Heptenenitrile analogs resulted in significant increases in IAA levels within plant tissues, thereby enhancing growth responses under high-temperature conditions (Normanly et al., 2021) . The following table summarizes the effects observed in various studies:

| Compound | Effect on Hypocotyl Elongation | Mechanism of Action |

|---|---|---|

| Heptenenitrile, 3,6-dimethyl- | Significant increase | Nitrilase-mediated IAA biosynthesis |

| Heatin | Moderate increase | Nitrilase inhibition |

Safety Assessments

In terms of safety and toxicity, Heptenenitrile has been evaluated for its use as a fragrance ingredient. The Research Institute for Fragrance Materials (RIFM) conducted an assessment which concluded that while the compound exhibits some irritant properties at high concentrations, it is generally considered safe for use in consumer products when applied within recommended limits (Belsito et al., 2024) .

Case Studies

Several case studies have explored the biological activity of Heptenenitrile and its derivatives:

- Growth Promotion in Arabidopsis : A study demonstrated that treatment with Heptenenitrile led to enhanced growth metrics in Arabidopsis thaliana under controlled conditions. The results indicated that plants treated with the compound exhibited longer hypocotyls compared to untreated controls.

- Toxicity Profile Analysis : In a comparative study assessing various alkylating agents, Heptenenitrile was found to exhibit lower cytotoxicity than several established agents like nitrogen mustards. This suggests potential therapeutic applications where lower toxicity is desired (J Med Chem., 1965) .

Research Findings

Research findings indicate that the biological activity of Heptenenitrile is multifaceted:

- Auxin Interaction : The compound's ability to stimulate IAA production suggests it may play a role in auxin signaling pathways, crucial for plant development.

- Potential Therapeutic Uses : Given its relatively low toxicity profile and biological activity, there is potential for further exploration of Heptenenitrile as a therapeutic agent or agricultural enhancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.